5-Ethynyl-2-methylthiazole 5-Ethynyl-2-methylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013138
InChI: InChI=1S/C6H5NS/c1-3-6-4-7-5(2)8-6/h1,4H,2H3
SMILES:
Molecular Formula: C6H5NS
Molecular Weight: 123.18 g/mol

5-Ethynyl-2-methylthiazole

CAS No.:

Cat. No.: VC16013138

Molecular Formula: C6H5NS

Molecular Weight: 123.18 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynyl-2-methylthiazole -

Specification

Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
IUPAC Name 5-ethynyl-2-methyl-1,3-thiazole
Standard InChI InChI=1S/C6H5NS/c1-3-6-4-7-5(2)8-6/h1,4H,2H3
Standard InChI Key WZMBLKUDOKULMC-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(S1)C#C

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The thiazole core consists of a five-membered ring with sulfur at position 1 and nitrogen at position 3. In 5-ethynyl-2-methylthiazole, the methyl group occupies position 2, while the ethynyl moiety is at position 5 (Figure 1). This substitution pattern distinguishes it from isomers such as 2-ethynyl-5-methylthiazole , where substituent positions are reversed.

Table 1: Comparative Structural Features of Thiazole Derivatives

CompoundSubstituent PositionsMolecular FormulaMolecular Weight (g/mol)
5-Ethynyl-2-methylthiazole2-CH₃, 5-C≡CHC₆H₅NS123.18
2-Ethynyl-5-methylthiazole5-CH₃, 2-C≡CHC₆H₅NS123.18
5-Ethynyl-4-methylthiazole4-CH₃, 5-C≡CHC₆H₅NS123.18

The IUPAC name 2-methyl-5-(prop-1-yn-1-yl)-1,3-thiazole unambiguously defines the substituent positions. Spectral characterization of analogous compounds, such as 2-ethynyl-5-methylthiazole, reveals distinct NMR signals for the ethynyl proton (δ ~2.8–3.2 ppm) and methyl groups (δ ~2.5 ppm) .

Synthesis and Optimization Strategies

Synthetic Routes

While no direct synthesis of 5-ethynyl-2-methylthiazole is documented, methods for analogous thiazoles suggest viable pathways:

Sonogashira Cross-Coupling

The ethynyl group can be introduced via palladium-catalyzed coupling between a halogenated thiazole precursor (e.g., 5-bromo-2-methylthiazole) and trimethylsilylacetylene, followed by desilylation. This method, validated for 2-ethynyl-5-methylthiazole, typically achieves yields of 60–75% under optimized conditions.

Cyclocondensation Reactions

Thiazole rings can be assembled from α-haloketones and thioureas. For example, reacting 2-methyl-4-chloroacetylthiazole with propargylamine may yield the target compound, though this route requires empirical validation.

Table 2: Hypothetical Reaction Conditions and Outcomes

MethodReagents/ConditionsKey IntermediateYield (%)*
Sonogashira CouplingPd(PPh₃)₄, CuI, TMS-acetylene5-Bromo-2-methylthiazole65–75
CyclocondensationPropargylamine, EtOH, refluxα-Chloroketone50–60
*Hypothetical yields based on analogous reactions .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The ethynyl group’s sp-hybridized carbon enables diverse transformations:

  • Cycloadditions: Participation in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles, useful in bioconjugation .

  • Oxidation: Controlled oxidation with KMnO₄ or O₃ could yield carboxylic acids or diketones, though over-oxidation risks ring degradation.

  • Reduction: Hydrogenation over Lindlar catalyst may selectively reduce the ethynyl to vinyl, preserving the thiazole ring.

Substitution at the Thiazole Core

Electrophilic substitution at position 4 (para to nitrogen) is favored. For instance, bromination with Br₂ in DCM could introduce a bromine atom, enabling further cross-coupling.

Physicochemical Properties

Experimental data specific to 5-ethynyl-2-methylthiazole remain unreported, but inferences from analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the thiazole ring’s polarity.

  • Stability: Susceptible to photodegradation; storage under inert atmosphere recommended .

  • Spectroscopic Signatures:

    • IR: C≡C stretch ~2100 cm⁻¹, C-S stretch ~690 cm⁻¹.

    • ¹H NMR: Ethynyl proton triplet (J ≈ 2.5 Hz) at δ ~2.9 ppm; methyl singlet at δ ~2.5 ppm .

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